molecular formula C17H16Cl2N2O B3597291 (2,3-DICHLOROPHENYL)(4-PHENYLPIPERAZINO)METHANONE

(2,3-DICHLOROPHENYL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B3597291
M. Wt: 335.2 g/mol
InChI Key: BUOYSSYDTYASEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dichlorobenzoyl” and “2,3-dichlorobenzoyl chloride” are organic compounds used in the synthesis of various pharmaceuticals . They are part of the class of compounds known as benzoyl chlorides .


Synthesis Analysis

The synthesis of these compounds involves various chemical reactions. For instance, “2,3-dichlorobenzoyl cyanide”, an intermediate of lamotrigine pure form, can be separated and determined using a gradient reversed phase LC method .


Molecular Structure Analysis

The molecular formula for “2,3-dichlorobenzoyl chloride” is C7H3Cl3O . The molecular weight is 209.457 Da .


Chemical Reactions Analysis

These compounds are involved in various chemical reactions. For instance, “2,3-dichlorobenzoyl cyanide” is used in the synthesis of lamotrigine .


Physical and Chemical Properties Analysis

“2,3-Dichlorobenzoyl chloride” is a solid compound . It has a molecular weight of 209.457 Da .

Mechanism of Action

While the mechanism of action for “1-(2,3-dichlorobenzoyl)-4-phenylpiperazine” is not specified, lamotrigine, a drug synthesized from “2,3-dichlorobenzoyl cyanide”, appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons .

Safety and Hazards

These compounds can cause severe skin burns and eye damage. They are also very toxic to aquatic life .

Future Directions

While specific future directions for “1-(2,3-dichlorobenzoyl)-4-phenylpiperazine” are not available, compounds like “2,3-dichlorobenzoyl” and “2,3-dichlorobenzoyl chloride” continue to be used in the synthesis of various pharmaceuticals .

Properties

IUPAC Name

(2,3-dichlorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-15-8-4-7-14(16(15)19)17(22)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOYSSYDTYASEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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